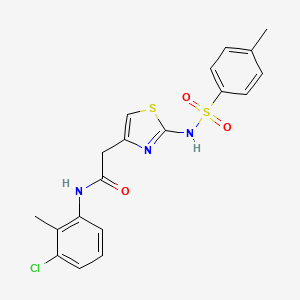

N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c1-12-6-8-15(9-7-12)28(25,26)23-19-21-14(11-27-19)10-18(24)22-17-5-3-4-16(20)13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHAZSDWZDIMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride, such as 3-chloro-2-methylbenzoyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine under strong reducing conditions such as lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring or methyl groups.

Reduction: Amino derivatives from the reduction of the sulfonamide group.

Substitution: Substituted phenyl derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazole and sulfonamide groups are known to enhance the efficacy against various bacterial strains. For instance, sulfonamides have been extensively studied for their antibacterial properties due to their ability to inhibit bacterial folate synthesis .

Anticancer Potential

N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. This compound's ability to interact with specific enzymes or receptors involved in cancer cell proliferation makes it a candidate for further development in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study published in Medicinal Chemistry evaluated various thiazole derivatives, including those similar to this compound, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in enhancing antimicrobial potency .

- Anticancer Activity : In vitro studies conducted on thiazole derivatives indicated that they could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole/Triazole Acetamides

Structure-Activity Relationships (SAR)

Impact of Sulfonamide Substituents

This contrasts with ’s quinazolinone-thioacetamides, where sulfamoyl groups contribute to hydrogen bonding with biological targets .

Role of Aromatic Substituents

Table 2: Pharmacological and Physical Properties

Pharmacological and Physicochemical Considerations

While direct bioactivity data for the target compound are unavailable, analogs provide insights:

- Kinase inhibition : highlights thiazole acetamides as CDK9 inhibitors, suggesting the sulfonamide group in the target compound may influence selectivity .

- Solubility : The 4-methylphenylsulfonamido group may reduce aqueous solubility compared to polar derivatives (e.g., ’s methoxy-substituted triazoles) .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known by its CAS number 922101-17-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 436.0 g/mol. The compound features a thiazole ring and a sulfonamide moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O₃S₂ |

| Molecular Weight | 436.0 g/mol |

| CAS Number | 922101-17-5 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving various N-substituted phenyl chloroacetamides demonstrated their efficacy against several microbial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their chemical structure. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and subsequently higher antimicrobial efficacy. For instance, compounds with a para-chloro or para-fluoro substitution were among the most active .

Case Studies

- Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that those with specific structural features showed enhanced antimicrobial activity. The study utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy based on molecular characteristics .

- Comparative Analysis : In comparative studies, N-substituted chloroacetamides demonstrated varying levels of effectiveness against different strains of bacteria and fungi. The activity was notably higher against Gram-positive organisms compared to Gram-negative ones, indicating a potential pathway for developing targeted antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide?

- Methodology : The compound can be synthesized via a multi-step protocol:

Intermediate Formation : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole-acetamide backbone .

Sulfonamido Group Introduction : Use 4-methylphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dioxane) to functionalize the thiazole ring .

Final Coupling : React the intermediate with 3-chloro-2-methylphenylamine using DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane under ultrasonication to enhance reaction efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol-DMF mixtures) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Techniques :

- IR Spectroscopy : Confirm the presence of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .

- NMR : Use - and -NMR to verify substituent positions (e.g., methyl groups on phenyl rings, thiazole protons) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) .

- Data Table :

| Functional Group | IR Absorption (cm⁻¹) | NMR Peaks (δ, ppm) |

|---|---|---|

| Sulfonamide (S=O) | 1350–1150 | N/A |

| Acetamide (C=O) | ~1650 | ~168–170 (C=O) |

| Thiazole C-H | N/A | ~7.2–7.8 (aromatic) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Strategy :

Substituent Variation : Modify the 4-methylphenylsulfonamido group (e.g., replace with electron-withdrawing groups like -NO₂ or bulky substituents) to assess steric/electronic effects .

Thiazole Ring Analogues : Replace the thiazole core with oxadiazole or triazole rings to evaluate heterocycle influence .

Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

- Approach :

X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water mixtures) and refine using SHELXL .

Validation : Compare experimental bond lengths/angles (e.g., C=O, S=O) with DFT-optimized geometries. Discrepancies >0.05 Å indicate potential computational model limitations .

- Case Study : In related sulfonamides, XRD revealed a twisted nitro group conformation not predicted by NMR, resolved via SHELX refinement .

Q. What strategies address inconsistencies in biological activity data across different assay conditions?

- Troubleshooting :

Assay Standardization : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) .

Solubility Control : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation .

Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .

Methodological Resources

Q. How to refine crystallographic data for this compound using the SHELX suite?

- Workflow :

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Run SHELXD for phase determination, followed by SHELXL for refinement .

Validation : Check R-factors (target: ) and residual electron density maps. Use WinGX for visualization .

Q. What purity thresholds are acceptable for pharmacological studies, and how are they validated?

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities .

- Elemental Analysis : Match calculated vs. observed C/H/N/S values (±0.4% tolerance) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational logP predictions and experimental hydrophobicity measurements?

- Steps :

Experimental logP : Measure via shake-flask method (octanol/water partition) .

Computational Calibration : Adjust atomistic parameters in software like MarvinSuite to align with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.